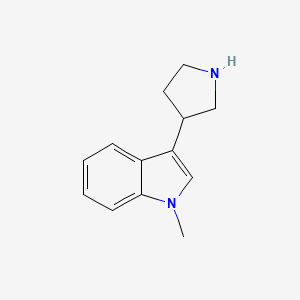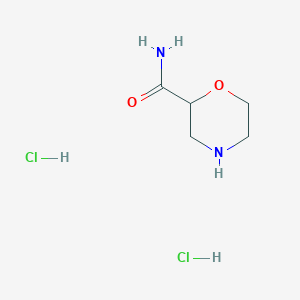
吗啉-2-羧酸酰胺二盐酸盐
描述
morpholine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O2. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a morpholine ring and a carboxamide group, making it a valuable tool in various scientific applications.
科学研究应用
morpholine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
Target of Action
The primary targets of Morpholine-2-carboxylic acid amide dihydrochloride are currently unknown. This compound is a derivative of Morpholine, which is known to undergo most chemical reactions typical for other secondary amines . .
Mode of Action
As a derivative of Morpholine, it may share some of its chemical properties . Morpholine is less nucleophilic and less basic than structurally similar secondary amines due to the presence of the ether oxygen . This could potentially influence the interaction of Morpholine-2-carboxylic acid amide dihydrochloride with its targets.
生化分析
Biochemical Properties
Morpholine-2-carboxylic acid amide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction . The nature of these interactions is often characterized by the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex.
Cellular Effects
Morpholine-2-carboxylic acid amide dihydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can affect cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of morpholine-2-carboxylic acid amide dihydrochloride involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . This binding is often mediated by hydrogen bonds and electrostatic interactions, which stabilize the enzyme-inhibitor complex. Additionally, morpholine-2-carboxylic acid amide dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholine-2-carboxylic acid amide dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of morpholine-2-carboxylic acid amide dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of the compound can lead to toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
Morpholine-2-carboxylic acid amide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can influence metabolic flux by altering the activity of enzymes involved in the production and degradation of metabolites. This can lead to changes in metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of morpholine-2-carboxylic acid amide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.
Subcellular Localization
Morpholine-2-carboxylic acid amide dihydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine-2-carboxylic acid amide dihydrochloride typically involves the reaction of morpholine with a carboxylic acid derivative under specific conditions. One common method is the reaction of morpholine with chloroacetic acid, followed by the addition of ammonia to form the carboxamide group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of morpholine-2-carboxylic acid amide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .
化学反应分析
Types of Reactions
morpholine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted morpholine derivatives.
相似化合物的比较
Similar Compounds
- Morpholine-4-carboxylic acid
- Morpholine-3-carboxylic acid
- Morpholine-2-carboxylic acid
Uniqueness
morpholine-2-carboxamide dihydrochloride is unique due to its specific structure, which includes both a morpholine ring and a carboxamide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a preferred choice for certain biochemical studies .
属性
IUPAC Name |
morpholine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGRROSPIYSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



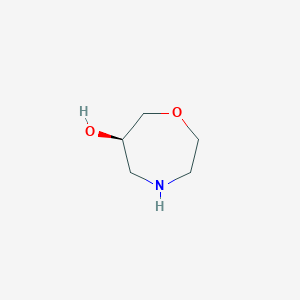
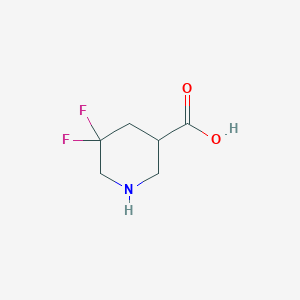


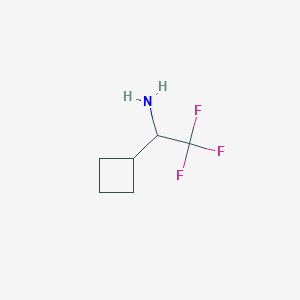
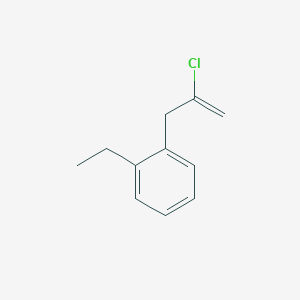
![(S)-N,N-Dimethyl-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B1426261.png)
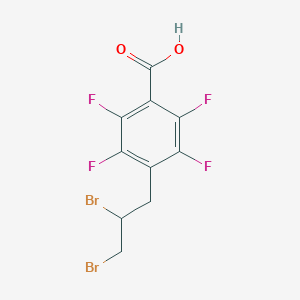
![(4AS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1426263.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426264.png)
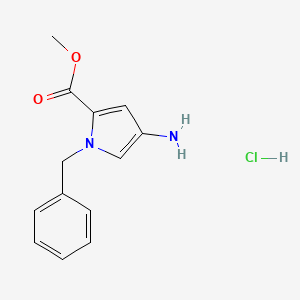
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1426266.png)
